N-Desmethyl Alosetron

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Desmethyl Alosetron is a derivative of Alosetron, a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily known for its role in the treatment of irritable bowel syndrome (IBS), particularly in female patients with diarrhea-predominant IBS . This compound has gained attention due to its potential therapeutic and environmental applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Alosetron typically involves the demethylation of Alosetron. This process can be achieved through various chemical reactions, including oxidative photocyclisation of N-arylenaminones to indoles . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the demethylation process.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions. The process adheres to Good Manufacturing Practices (GMP) to ensure high purity and quality of the final product. The production capacity can range from kilograms to metric tons, depending on the demand and application.

化学反应分析

Types of Reactions: N-Desmethyl Alosetron undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.

Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may yield fully reduced amines.

科学研究应用

Pharmacological Profile

N-Desmethyl Alosetron exhibits properties similar to its parent compound, Alosetron, but with distinct pharmacokinetic characteristics. It is known to have a longer half-life and potentially different receptor binding affinities, which may influence its efficacy and safety profile in clinical use.

Key Pharmacological Effects:

- 5-HT3 Receptor Antagonism : Like Alosetron, this compound acts on the 5-HT3 receptors in the gastrointestinal tract, modulating visceral sensitivity and gastrointestinal motility.

- Impact on Bowel Function : Studies indicate that both Alosetron and its metabolite can improve bowel function by increasing colonic compliance and reducing urgency in IBS patients .

Clinical Applications

The primary application of this compound is in the management of IBS, particularly in female patients who experience significant symptoms. Its effectiveness has been documented through various clinical trials.

Clinical Findings:

- Efficacy in IBS : Clinical trials have shown that Alosetron significantly improves symptoms such as abdominal pain and discomfort, leading to better overall quality of life for patients with non-constipated IBS. The specific role of this compound in these outcomes is still being researched .

- Safety Profile : The safety of this compound has been assessed alongside Alosetron. Common adverse effects include constipation, which has been reported in 25% to 30% of patients . However, serious complications like ischemic colitis are rare.

Case Studies and Research Findings

Numerous studies have investigated the effectiveness and safety of this compound. Below is a summary of relevant research findings.

作用机制

N-Desmethyl Alosetron exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors . These receptors are nonselective cation channels that play a crucial role in regulating visceral pain, colonic transit, and gastrointestinal secretions. By blocking these receptors, this compound helps control symptoms associated with irritable bowel syndrome .

相似化合物的比较

N-Desmethyl Alosetron is unique due to its specific interaction with serotonin 5-HT3 receptors. Similar compounds include:

Alosetron: The parent compound, also a 5-HT3 receptor antagonist, used for treating IBS.

Ondansetron: Another 5-HT3 receptor antagonist, primarily used as an antiemetic to prevent nausea and vomiting.

Granisetron: Similar to Ondansetron, used for preventing chemotherapy-induced nausea and vomiting.

Compared to these compounds, this compound offers distinct advantages in terms of its specific receptor interactions and potential therapeutic applications.

生物活性

N-Desmethyl Alosetron is a significant metabolite of Alosetron, a potent selective 5-HT3 receptor antagonist primarily used in treating irritable bowel syndrome (IBS), particularly in women with diarrhea-predominant IBS. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.

Pharmacological Profile

This compound exhibits similar pharmacological properties to its parent compound, Alosetron, but with distinct characteristics in its biological activity.

- 5-HT3 Receptor Antagonism : Both Alosetron and this compound act as antagonists at the 5-HT3 receptor, which plays a critical role in gastrointestinal motility and sensation. By blocking these receptors, this compound reduces visceral hypersensitivity and gastrointestinal motility, leading to decreased pain and discomfort associated with IBS .

Pharmacokinetics

- Absorption and Metabolism : After oral administration, this compound is rapidly absorbed. Its bioavailability is approximately 60%, similar to that of Alosetron. The compound undergoes extensive metabolism primarily through CYP450 enzymes, with N-demethylation being a significant pathway .

Case Studies and Clinical Trials

- Phase II Study : A randomized double-blind placebo-controlled trial evaluated the efficacy of Alosetron (and by extension, its metabolite) in men with diarrhea-predominant IBS. The study found that doses of 1 mg twice daily significantly improved IBS symptoms compared to placebo, highlighting the effectiveness of the drug's active metabolites in symptom relief .

- Gender Differences : Research indicates that women tend to have higher plasma concentrations of both Alosetron and its metabolites, including this compound. This difference may influence the efficacy and side effect profile in women compared to men .

Biological Activity Data Table

| Parameter | This compound | Alosetron |

|---|---|---|

| Mechanism of Action | 5-HT3 receptor antagonist | 5-HT3 receptor antagonist |

| Bioavailability | ~60% | ~60% |

| Half-life | Approximately 1.5 hours | Approximately 1.5 hours |

| Metabolism | Primarily via CYP450 enzymes | Primarily via CYP450 enzymes |

| Clinical Use | IBS treatment | IBS treatment |

| Common Side Effects | Constipation | Constipation |

Safety Profile

This compound shares a similar safety profile with Alosetron, where constipation is the most common adverse effect reported. In clinical trials, the incidence of constipation was dose-dependent, with higher doses leading to increased rates of this side effect . No serious adverse events related to constipation were noted.

属性

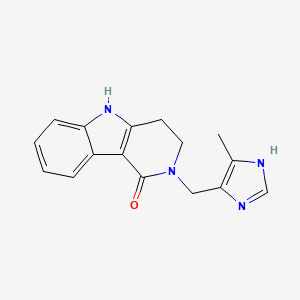

IUPAC Name |

2-[(5-methyl-1H-imidazol-4-yl)methyl]-4,5-dihydro-3H-pyrido[4,3-b]indol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O/c1-10-14(18-9-17-10)8-20-7-6-13-15(16(20)21)11-4-2-3-5-12(11)19-13/h2-5,9,19H,6-8H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVGCYMYYQOKECJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。